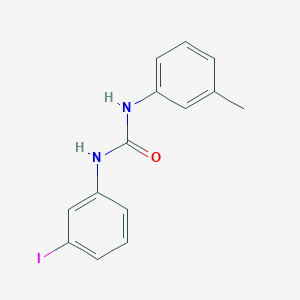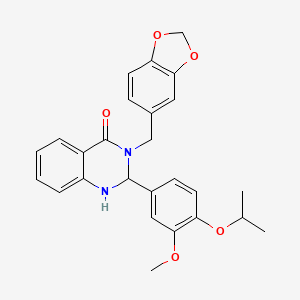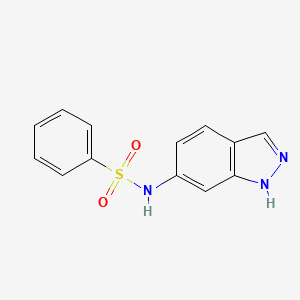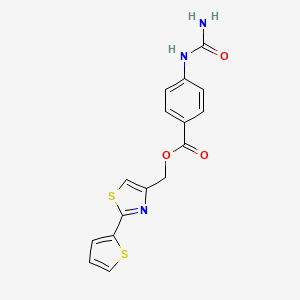
1-(3-Iodophenyl)-3-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-3-(3-methylphenyl)urea, also known as IMMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMMU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
1-(3-Iodophenyl)-3-(3-methylphenyl)urea exerts its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell growth and proliferation. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea can modulate various cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In preclinical studies, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea also has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Iodophenyl)-3-(3-methylphenyl)urea, including further studies on its anti-cancer and neuroprotective effects. Additionally, future research could focus on optimizing the synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea to improve its yield and purity. Further studies could also investigate the potential of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Finally, future research could explore the use of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea as a fluorescent probe for detecting other metal ions.
Conclusion:
In conclusion, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 1-(3-Iodophenyl)-3-(3-methylphenyl)urea could focus on further investigating its potential as an anti-cancer and neuroprotective agent, optimizing its synthesis, and exploring its use as a fluorescent probe for detecting other metal ions.
Synthesemethoden
1-(3-Iodophenyl)-3-(3-methylphenyl)urea can be synthesized using various methods, including the reaction of 3-iodoaniline and 3-methylbenzoyl isocyanate in the presence of a base. Another method involves the reaction of 3-iodoaniline with 3-methylphenyl isocyanate in the presence of a base. The synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been achieved using other methods such as the reaction of 3-iodoaniline with 3-methylphenyl isocyanate in the presence of a catalyst. The synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been used in various scientific research applications, including as a ligand for the synthesis of metal complexes, as a fluorescent probe for detecting metal ions, and as a catalyst for organic reactions. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been investigated for its potential as a therapeutic agent for Alzheimer's disease, with studies showing that it can inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZTSGVXUMRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)

![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
